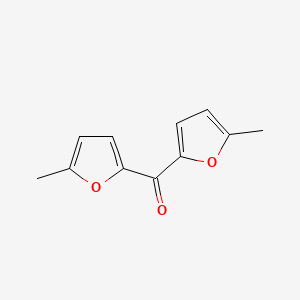

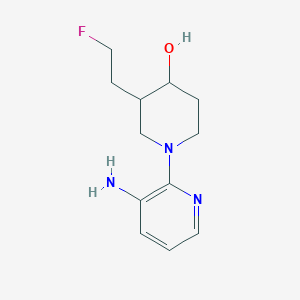

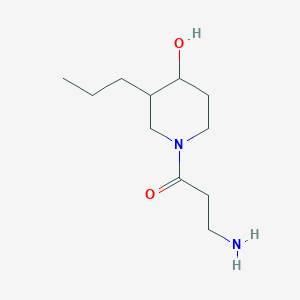

![molecular formula C11H16ClN3 B1491516 7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092717-25-2](/img/structure/B1491516.png)

7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. For instance, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . Another method involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin .Molecular Structure Analysis

Pyrazoles have a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo various chemical reactions to form diverse and valuable synthetical, biological, and photophysical properties .Applications De Recherche Scientifique

Drug Development

Pyrazole derivatives are known for their wide range of biological activities, which makes them valuable scaffolds in drug development . The chloromethyl and isobutyl groups in “7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole” could potentially interact with biological targets, leading to the development of new pharmaceuticals with antispasmodic, anti-inflammatory, antibacterial, and analgesic properties .

Catalysis

The unique structure of this compound may offer catalytic properties, particularly in reactions requiring a heterocyclic catalyst. Its potential to act as a catalyst could be explored in organic synthesis processes, possibly improving reaction efficiency and selectivity .

Material Science

In material science, the compound’s robust heterocyclic framework could be utilized in the creation of new materials. Its ability to withstand various conditions might make it suitable for high-performance polymers or coatings.

Biological Activity Screening

Given the diverse biological activities of pyrazole derivatives, “7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole” could be used in high-throughput screening to identify new biological activities. This could lead to the discovery of novel therapeutic agents .

Photophysical Applications

The photophysical properties of pyrazoles are of significant interest. This compound could be studied for its light-absorbing and emitting properties, which might be applicable in the development of optical devices or sensors .

Synthetic Intermediate

As a synthetic intermediate, this compound could be valuable in the preparation of more complex chemical entities. Its reactive chloromethyl group, in particular, could be used to introduce additional functional groups or to create larger, fused-ring systems .

Orientations Futures

The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance. Thus, in this context, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . This suggests that the development of new pyrazole derivatives, including “7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole”, could be a promising direction for future research.

Propriétés

IUPAC Name |

7-(chloromethyl)-6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8(2)7-14-4-5-15-11(14)10(6-12)9(3)13-15/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFDRNURVVKCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1CCl)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

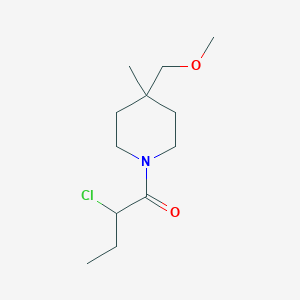

![1-(4-{[(Oxan-4-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1491436.png)

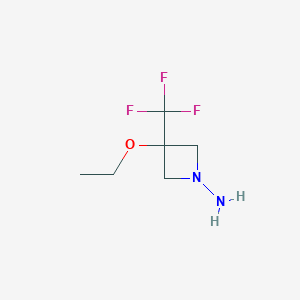

![(4-Methylpentan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1491437.png)

![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)

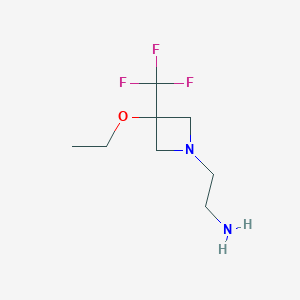

![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)